5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt
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Overview
Description
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt, also known as ABB, is a novel barbiturate derivative that has gained attention in recent years due to its potential applications in scientific research. ABB is a white crystalline powder that is soluble in water and other polar solvents. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mechanism Of Action
The exact mechanism of action of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to protect cells from oxidative damage. Additionally, 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Biochemical And Physiological Effects
In addition to its neuroprotective effects, 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to have other biochemical and physiological effects. Studies have shown that 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt can reduce blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes. 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has also been found to have anti-tumor effects, with studies showing that it can inhibit the growth of various cancer cell lines.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt in lab experiments is its high purity and solubility in water and other polar solvents. This makes it easy to prepare solutions of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt for use in various assays and experiments. However, one limitation of using 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt is its relatively high cost compared to other compounds.
Future Directions
There are several potential future directions for research on 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt. One area of interest is in the development of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt-based drugs for the treatment of neurodegenerative diseases and other conditions. Additionally, further research is needed to fully understand the mechanism of action of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt and its potential applications in other areas of medicine and biology. Finally, there is a need for more studies to investigate the safety and toxicity of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt in humans and animals.
Synthesis Methods
The synthesis of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt involves the reaction of 5-allylbarbituric acid with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with calcium hydroxide to form the calcium salt of 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt. This synthesis method has been reported to yield high purity 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt with good yields.
Scientific Research Applications
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been shown to have a range of potential applications in scientific research. One of the main areas of interest is in the field of neuroscience, where 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt has been found to have neuroprotective effects. Studies have shown that 5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt can protect neurons from oxidative stress and reduce inflammation in the brain, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
14960-32-8 |
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Product Name |
5-Allyl-5-(2-bromoallyl)barbituric acid, calcium salt |
Molecular Formula |
C10H10BrCaN2O3+ |
Molecular Weight |
326.18 g/mol |
IUPAC Name |
calcium;5-(2-bromoprop-2-enyl)-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate |
InChI |
InChI=1S/C10H11BrN2O3.Ca/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15;/h3H,1-2,4-5H2,(H2,12,13,14,15,16);/q;+2/p-1 |
InChI Key |
ROXCPJSKHRWHHJ-UHFFFAOYSA-M |
SMILES |
C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)N=C1[O-])CC(=C)Br.[Ca+2] |
Other CAS RN |
14960-32-8 |
Origin of Product |
United States |
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